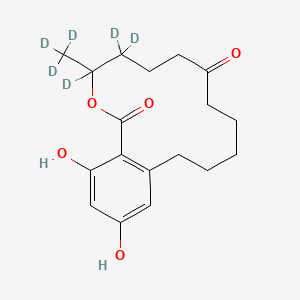
rac Zearalanone-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Zearalanone-d6 is a deuterium-labeled derivative of zearalanone, a non-steroidal estrogenic mycotoxin produced by Fusarium species. This compound is primarily used as a stable isotope-labeled internal standard in analytical chemistry to quantify zearalanone and its metabolites in various samples .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
rac Zearalanone-d6 is synthesized through a deuterium exchange reaction. The process involves the reduction of zearalanone in the presence of deuterium gas and a suitable catalyst. This reaction replaces the hydrogen atoms in zearalanone with deuterium atoms, resulting in the formation of this compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuterium exchange. The product is then purified using chromatographic techniques to achieve the desired purity and isotopic enrichment .
Analyse Chemischer Reaktionen
Types of Reactions
rac Zearalanone-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated zearalanone derivatives.
Reduction: It can be reduced to form deuterated zearalenol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum deuteride are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are commonly employed.
Major Products Formed
Oxidation: Deuterated zearalanone derivatives.
Reduction: Deuterated zearalenol derivatives.
Substitution: Various deuterated functionalized zearalanone derivatives.
Wissenschaftliche Forschungsanwendungen
rac Zearalanone-d6 is widely used in scientific research for various applications:
Analytical Chemistry: Used as an internal standard for the quantification of zearalanone and its metabolites in food and biological samples.
Biology: Employed in studies to understand the metabolism and toxicokinetics of zearalanone in different organisms.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of zearalanone.
Wirkmechanismus
rac Zearalanone-d6 exerts its effects by mimicking the action of natural estrogens. It binds to estrogen receptors in target cells, leading to the activation of estrogen-responsive genes. This results in various physiological effects, including the regulation of reproductive functions and the modulation of cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zearalenone: The parent compound, a non-steroidal estrogenic mycotoxin.
Zearalenol: A reduced form of zearalenone with similar estrogenic activity.
Zearalanol: Another reduced form with distinct estrogenic properties.
Uniqueness
rac Zearalanone-d6 is unique due to its deuterium labeling, which provides enhanced stability and specificity in analytical applications. The presence of deuterium atoms allows for precise quantification and differentiation from non-labeled analogs, making it an invaluable tool in research and industry .
Eigenschaften
Molekularformel |
C18H24O5 |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione |
InChI |
InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,20-21H,2-9H2,1H3/i1D3,6D2,12D |
InChI-Schlüssel |
APJDQUGPCJRQRJ-ZJAMSSKDSA-N |
Isomerische SMILES |
[2H]C1(CCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)OC1([2H])C([2H])([2H])[2H])[2H] |
Kanonische SMILES |
CC1CCCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


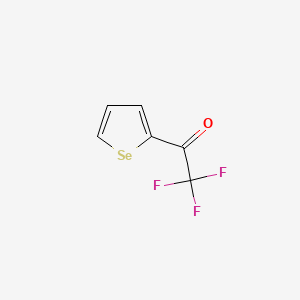
![N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]-2-hydroxy-N,2-dimethylpropane-1-sulfonamide](/img/structure/B15292315.png)


![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-4-methyl-1H-Imidazolium Inner Salt](/img/structure/B15292337.png)
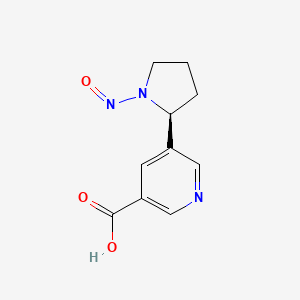
![3-chloro-5-[[[[(1,4-dihydro-6-methoxy-4-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-Pyrazole-4-carboxylic acid methyl ester](/img/structure/B15292362.png)
![5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292367.png)
![1-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B15292368.png)
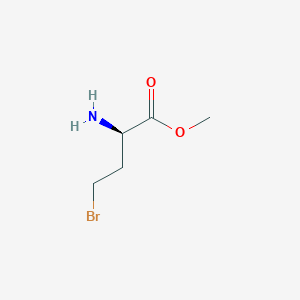
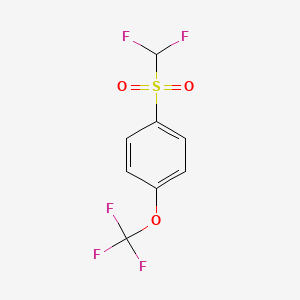
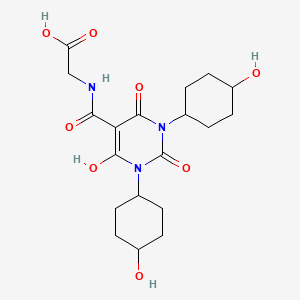
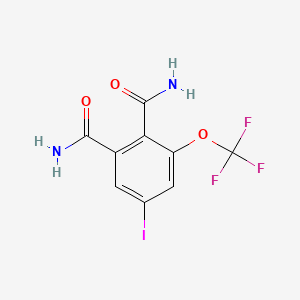
![N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide](/img/structure/B15292394.png)
